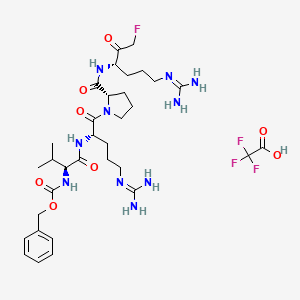
Z-VRPR-FMK (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-VRPR-FMK (trifluoroacetate salt) is a selective, irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is known for its ability to target BCL10 and reduce NF-κB activation in lymphocytes, making it a valuable tool in the study of immune responses and related diseases .
Preparation Methods
The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves several steps, typically starting with the preparation of the peptide sequence Z-Val-Arg-Pro-DL-Arg. This sequence is then modified to include a fluoromethyl ketone (FMK) group, which is crucial for its inhibitory activity. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes reactions related to its role as an inhibitor. It forms covalent bonds with the active site of MALT1, leading to irreversible inhibition. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its reaction with MALT1 is a covalently modified enzyme, which is rendered inactive .
Scientific Research Applications
Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research. It is extensively used in cell biology and pharmacological studies to investigate apoptosis mechanisms and screen for potential therapeutic agents targeting caspase-3. Additionally, it is employed to explore pathways involved in cell death regulation and immune responses. This compound is particularly valuable in the study of diseases such as lymphomas, where MALT1 plays a critical role .
Mechanism of Action
The mechanism of action of Z-VRPR-FMK (trifluoroacetate salt) involves the selective, irreversible inhibition of MALT1. By targeting the active site of MALT1, this compound prevents the cleavage of substrates such as BCL10, TNFAIP3, and CYLD. This inhibition leads to a reduction in NF-κB activation, which is a key pathway in immune responses and inflammation . The molecular targets and pathways involved in its action make it a potent tool for studying immune regulation and related diseases.
Comparison with Similar Compounds
Z-VRPR-FMK (trifluoroacetate salt) is unique in its selective inhibition of MALT1. Similar compounds include other MALT1 inhibitors such as MI-2 and MI-2 analogs, which also target the same enzyme but may differ in their selectivity and potency. Z-VRPR-FMK stands out due to its irreversible binding and high specificity for MALT1, making it a preferred choice for detailed mechanistic studies .
Properties
Molecular Formula |
C33H50F4N10O8 |
|---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1 |
InChI Key |
WIPHXOQUHDJLCU-WCFRTMNKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















